Compounds like sertindole, a noncataleptogenic piperidyl-substituted indole [ [] ], exhibit potent dopamine D-2 and serotonin 5-HT2 receptor affinity, suggesting potential as atypical neuroleptics for treating schizophrenia. The structural similarity of 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea, particularly the presence of the piperidine ring, hints at potential applications in this domain.
Numerous analogs, including those targeting the nociceptin/orphanin FQ (NOP) receptor [ [, ] ], transient receptor potential vanilloid 1 (TRPV1) receptors [ [] ], and soluble epoxide hydrolase [ [] ], showcase analgesic properties, highlighting the potential of diarylurea-based compounds in pain management.
Compounds targeting alpha-7 nicotinic acetylcholine receptors [ [] ] show promise for cognitive impairment, a symptom associated with neurodegenerative diseases like Alzheimer's. The structural elements present in 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea warrant further investigation into its potential application in this area.
The discovery of potent and selective histone deacetylase inhibitors, like those targeting the EZH2 enzyme [ [] ], underscores the potential of structurally related compounds in cancer therapy. Additionally, inhibitors of the MET kinase, a target implicated in various cancers, further emphasize the therapeutic potential of this class of compounds [ [] ].
Some compounds presented in the papers exhibit antimicrobial activity [ [, ] ], suggesting potential applications for 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea or its derivatives in this area.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: